Ethyl 2-amino-3,6-dimethylbenzoate
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Overview
Description
Ethyl 2-amino-3,6-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is positioned at the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-3,6-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-amino-3,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Ethyl 2-amino-3,6-dimethylbenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,6-dimethylbenzoate: Similar structure but with the amino group at the fourth position instead of the second position.
Ethyl 2-amino-3,5-dimethylbenzoate: Similar structure but with the methyl groups at the third and fifth positions instead of the third and sixth positions.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their molecular structure.
This compound stands out due to its unique combination of functional groups and positions, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-3,6-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-7(2)5-6-8(3)10(9)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
HAQJNNOEVRTEJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)C)C |
Origin of Product |
United States |
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